molecular formula C13H11ClN2O2S B2559093 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide CAS No. 1376444-77-7

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide

Cat. No.: B2559093
CAS No.: 1376444-77-7
M. Wt: 294.75
InChI Key: HTEUJWKPYJOMMQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a chlorophenyl group, a pyridinyl group, and an ethene sulfonamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-aminopyridine.

    Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 4-aminopyridine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Chemical Biology: It can serve as a probe to study sulfonamide-binding proteins.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(pyridin-3-yl)ethene-1-sulfonamide: Similar structure but with the pyridinyl group at a different position.

    2-(2-chlorophenyl)-N-(pyridin-2-yl)ethene-1-sulfonamide: Another positional isomer.

    2-(2-chlorophenyl)-N-(pyridin-4-yl)ethane-1-sulfonamide: Similar but with an ethane instead of an ethene moiety.

Uniqueness

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is unique due to its specific combination of functional groups and their positions, which can influence its biological activity and chemical reactivity. The presence of both a chlorophenyl and a pyridinyl group, along with the ethene sulfonamide moiety, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-pyridin-4-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-13-4-2-1-3-11(13)7-10-19(17,18)16-12-5-8-15-9-6-12/h1-10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEUJWKPYJOMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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